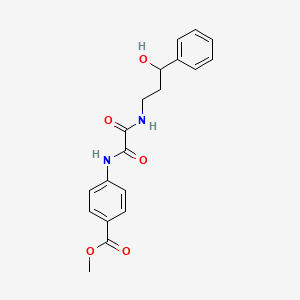

Methyl 4-(2-((3-hydroxy-3-phenylpropyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” is a compound that has been synthesized in the past . It’s a type of chiral β-hydroxy acid, which are wide-ranging natural products characterized by valuable chemical and medicinal properties . These structures are typically present in lipids and are necessary intermediates in organic synthesis .

Synthesis Analysis

An efficient protocol for the synthesis of “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” has been reported . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis

The molecule “Methyl 3-{[(3S)-3-hydroxy-3-phenylpropyl]amino}benzoate” contains a total of 41 bond(s). There are 22 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The synthesis of the threo (±) compound was achieved in a three-step process . The compound was converted into threo (±) by using mesyl chloride, cesium acetate, crown ether-18-6, and finally methyl ester hydrolysis with lithium hydroxide monohydrate .Physical And Chemical Properties Analysis

For the related compound “3-Hydroxy-N-methyl-3-phenyl-propylamine”, the melting point is 64 °C, the boiling point is 170 °C / 31mmHg, and the density is 1.017±0.06 g/cm3 (Predicted) . It’s soluble in DMSO and slightly soluble in Methanol .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Iron-Catalyzed Benzylation of Dicarbonyl Compounds : A study demonstrated the utility of iron-catalyzed reactions involving CH-acidic 1,3-dicarbonyl compounds and methyl 3-acetamidobut-2-enoate to yield benzylated products efficiently. This process is highlighted by its mild conditions and use of inexpensive catalysts, suggesting potential applications in synthesizing pharmaceutically relevant molecules, such as Phenprocoumon, an anticoagulant derived in high yield from readily available substrates (Kischel et al., 2007).

Pharmacological Applications

- Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids showed their potential to decrease the oxygen affinity of human hemoglobin A, indicating possible clinical or biological applications where modulation of oxygen delivery is desired. The study introduces compounds with significant allosteric effects, possibly benefiting scenarios like ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).

Material Science and Polymer Chemistry

- Nitroxide-Mediated Photopolymerization : An investigation into alkoxyamine compounds bearing a chromophore group linked to the aminoxyl function revealed their decomposition under UV irradiation to generate radicals. This study not only changes the photophysical properties of the starting chromophore but also suggests applications in photoinitiated polymerization processes, offering insights into the development of new materials (Guillaneuf et al., 2010).

Food Preservation

- Hydroxypyridinone Derivatives as Shrimp Preservatives : Research into hydroxypyridinone derivatives explored their potential as preservatives for extending shrimp shelf life. These compounds exhibited strong antimicrobial and antioxidant activities, surpassing those of kojic acid, and effectively prolonged the shelf life of shrimp at low temperatures. This finding could have significant implications for food preservation and safety (Dai et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function and subsequent cellular responses .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .

Pharmacokinetics

These properties greatly influence the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

Similar compounds have been known to induce a variety of cellular responses, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

methyl 4-[[2-[(3-hydroxy-3-phenylpropyl)amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17(23)20-12-11-16(22)13-5-3-2-4-6-13/h2-10,16,22H,11-12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIYHHHILCLTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)

![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)

![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)